1,2-Dithiolane-3-pentanoic acid 1-oxide
Overview
Description
Mechanism of Action
Target of Action
5-(1-Oxodithiolan-3-yl)pentanoic acid, also known as α-Lipoic acid (LA), primarily targets mitochondrial enzymes . It is covalently bound to the ε-amino group of lysine residues and functions as a cofactor for these enzymes .
Mode of Action
LA interacts with its targets by catalyzing the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids . It also influences the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .
Biochemical Pathways
LA affects several biochemical pathways. It plays a crucial role in the antioxidant response, triggering the expression of many proteins involved in this process . It also modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues .
Pharmacokinetics
It is known that la can pass the blood-brain barrier, suggesting it has good bioavailability . More research is needed to fully understand its ADME properties.
Result of Action
The therapeutic action of LA is based on its antioxidant properties . It also reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers .
Action Environment
It is known that the strain in the oxidized dithiolane ring of la facilitates the reduction of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-3-pentanoic acid 1-oxide is typically synthesized through the oxidation of alpha-lipoic acid. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent like ethanol or dimethyl sulfoxide, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar oxidation process but is optimized for higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolane-3-pentanoic acid 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to alpha-lipoic acid using reducing agents like sodium borohydride.
Substitution: The thiol groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alpha-lipoic acid.
Substitution: Various thioether derivatives.
Scientific Research Applications
1,2-Dithiolane-3-pentanoic acid 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its antioxidant properties and its ability to chelate toxic metals.
Industry: Utilized in the formulation of dietary supplements and as an additive in cosmetic products.
Comparison with Similar Compounds
1,2-Dithiolane-3-pentanoic acid 1-oxide is unique due to its dual role as an antioxidant and a fat-metabolism stimulator. Similar compounds include:
Alpha-lipoic acid: The parent compound, known for its antioxidant properties.
Dihydrolipoic acid: The reduced form of alpha-lipoic acid, also an antioxidant.
Sodium thioctate: A salt form of alpha-lipoic acid used in various formulations.
These compounds share similar antioxidant properties but differ in their specific applications and chemical behavior.
Properties
IUPAC Name |
5-(1-oxodithiolan-3-yl)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQWEOKIFSCBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)SC1CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.